molecular formula C12H11ClN2O B13620324 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde

Cat. No.: B13620324
M. Wt: 234.68 g/mol
InChI Key: AGFVUXQKBDMMGP-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-methylbenzaldehyde (Molecular formula: C₁₁H₉ClN₂O, MW: 220.65) is a pyrazole-linked benzaldehyde derivative featuring a chloro substituent at the 4-position of the pyrazole ring and a methyl group at the 3-position of the benzaldehyde moiety . Notably, this compound is listed as discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or efficacy compared to alternatives .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-(4-chloro-3-methylpyrazol-1-yl)-3-methylbenzaldehyde

InChI

InChI=1S/C12H11ClN2O/c1-8-5-10(7-16)3-4-12(8)15-6-11(13)9(2)14-15/h3-7H,1-2H3

InChI Key

AGFVUXQKBDMMGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2C=C(C(=N2)C)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key stages:

This approach ensures regioselectivity and high yield of the target compound.

Pyrazole Ring Construction

According to a patent (WO2009135808A2), 1,3,4-substituted pyrazole compounds can be synthesized with high regioselectivity by reacting suitable 1,3-difunctional compounds with hydrazones under controlled acidic conditions. The process involves:

  • Reacting a compound of formula IV (a 1,3-difunctional precursor) with a hydrazine derivative (compound V) at temperatures ranging from 0 to 50 °C.
  • The reaction time ranges typically between 0.5 to 8 hours.
  • The intermediate hydrazone can be isolated or used directly in subsequent steps.
  • The reaction mixture is then heated to promote cyclization to the pyrazole ring with high selectivity for the 1,3-isomer.

This method allows the introduction of substituents such as chloro and methyl groups on the pyrazole ring, critical for the target compound's structure.

Attachment to 3-Methylbenzaldehyde

The benzaldehyde moiety substituted with a methyl group at the 3-position can be prepared or obtained commercially. The coupling of the pyrazole ring to the benzaldehyde involves nucleophilic substitution or condensation reactions.

A related synthetic approach from a scale-up study for pyrazole derivatives involves:

  • Starting from bromomethylbenzaldehyde precursors, which are prepared via bis-chloromethylation of m-xylene, followed by selective functional group transformations such as Sommelet reactions and reductions.
  • The bromomethylbenzaldehyde is then reacted with a substituted phenol or pyrazole derivative in the presence of a base (e.g., potassium carbonate) in acetonitrile at moderate temperatures (~50 °C) to afford the desired benzaldehyde-pyrazole conjugate.

One-Pot Multicomponent Reactions

Recent advances in organocatalysis have enabled one-pot three-component reactions involving pyrazolones, aldehydes, and aryl methyl ketones catalyzed by pyrrolidine-BzOH salts. Although this method is more general for pyrazolone derivatives, it demonstrates the feasibility of efficient, high-yielding syntheses of pyrazole-containing aldehydes under mild conditions with excellent atom economy.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Features Yield/Selectivity Reference
Pyrazole ring formation 1,3-difunctional compound + hydrazine, acid, 0–50 °C, 0.5–8 h High regioselectivity for 1,3-isomer High yield, good selectivity
Benzaldehyde precursor synthesis Bis-chloromethylation of m-xylene, Sommelet reaction, selective reduction, bromination Provides bromomethylbenzaldehyde intermediate Quantitative conversion
Coupling reaction Bromomethylbenzaldehyde + 4-chloro-2-methylphenol, K2CO3, acetonitrile, 50 °C Nucleophilic substitution to attach pyrazole moiety Efficient conversion to aldehyde intermediate
One-pot organocatalytic method Pyrazolones + aryl aldehydes + aryl methyl ketones, pyrrolidine-BzOH catalyst, thermal conditions Consecutive double condensation, 100% atom economy Good to high yields, single isomer

Detailed Reaction Conditions and Mechanistic Insights

Pyrazole Formation Mechanism

The reaction between 1,3-difunctional compounds and hydrazines proceeds via hydrazone intermediate formation, followed by acid-catalyzed cyclization to form the pyrazole ring. The presence of water and acid facilitates the ring closure with high regioselectivity, favoring the 1,3-substitution pattern. Control of temperature and reaction time is critical to optimize yield and minimize side products.

Benzaldehyde Functionalization

The benzaldehyde intermediate is prepared through classical aromatic substitution and functional group interconversions starting from m-xylene. The bis-chloromethylation introduces chloromethyl groups, which are converted to aldehydes via Sommelet reaction. Selective reduction and bromination steps allow precise installation of reactive sites for subsequent coupling.

Coupling to Form Target Compound

The nucleophilic substitution of bromomethylbenzaldehyde with the pyrazole derivative or phenol under basic conditions (K2CO3) in acetonitrile enables the formation of the ether or C–N bond linking the pyrazole to the benzaldehyde ring. The moderate temperature (~50 °C) ensures reaction efficiency while preserving sensitive functional groups.

Organocatalytic One-Pot Synthesis

The pyrrolidine-BzOH salt catalyst promotes sequential double condensation reactions, enabling the formation of 1,3-diarylallylidene pyrazolones in a single step. This method offers an environmentally friendly and atom-economical alternative, though its direct application to this compound requires further adaptation.

Research Findings and Analytical Data

Spectroscopic Characterization

  • 1H NMR spectra of related pyrazole derivatives show characteristic singlets for pyrazole NH and methyl groups, with chemical shifts indicative of substitution patterns.
  • 13C NMR confirms the presence of methyl carbons and aldehyde carbons at expected chemical shifts.
  • IR Spectroscopy reveals NH stretching bands (~3200–3400 cm⁻¹) and aldehyde C=O stretching (~1700 cm⁻¹).
  • Elemental analysis and mass spectrometry data confirm molecular composition and purity.

Yield and Purity

  • Yields for pyrazole ring formation and coupling steps are typically high (70–90%), with regioselectivity favoring the desired isomer.
  • Purification is often achieved by crystallization or chromatography, yielding analytically pure compounds suitable for further biological or synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in the study of biological processes and as a potential bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied. Generally, the compound may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Benzaldehyde Backbone

Compounds sharing the pyrazole-carbaldehyde framework exhibit diverse bioactivities depending on substituent patterns:

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
Target Compound C₁₁H₉ClN₂O 4-Cl, 3-Me (pyrazole); 3-Me (benzaldehyde) Discontinued; structural benchmark
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₃N₃O₂ 1-Benzoyl, 3-Ph (pyrazole) Antioxidant, anti-inflammatory
4-(4-Thiophene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one C₁₅H₁₃N₂OS Thiophene substituent Spectral/thermal stability studies
4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde C₉H₇ClN₂OS Thiophene ring replaces benzene Higher MW (226.68); uncharacterized

Key Observations :

  • Antioxidant activity in pyrazole-carbaldehydes correlates with electron-donating groups (e.g., methoxy in 4c, IR: 2816 cm⁻¹ for OCH₃) enhancing radical scavenging .

Substituted Benzaldehydes with Acaricidal Activity

Methylbenzaldehyde derivatives demonstrate structure-dependent toxicity against Tyrophagus putrescentiae:

Compound LD₅₀ (μg/cm³) Structural Features Synergistic Effects Reference
2,4,5-Trimethylbenzaldehyde 0.78 Three methyl groups Additive with 2,3-dihydroxybenzaldehyde
3-Methylbenzaldehyde 1.97 Single methyl at 3-position Independent of color deformation
4-Methylbenzaldehyde 2.34 Single methyl at 4-position Synergistic with dihydroxybenzaldehyde

Key Observations :

  • Methyl position significantly impacts acaricidal potency: 2,4,5-trimethylbenzaldehyde is ~2.5× more potent than 3-methylbenzaldehyde .
  • Synergy with 2,3-dihydroxybenzaldehyde (induces color deformation in mites) is observed in 4-methyl derivatives, suggesting combined functional utility .

Chlorinated Pyrazole Derivatives

Chloro-substituted pyrazoles are associated with antimicrobial activity:

Compound MIC (µg/mL) Target Organism Structural Features Reference
4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid 1.56 Acinetobacter baumannii Chloro-pyrazole with carboxyl groups
Target Compound N/A N/A Chloro-pyrazole with benzaldehyde

Key Observations :

  • Chlorine enhances antimicrobial efficacy by increasing lipophilicity and membrane penetration . The target compound’s aldehyde group may offer additional reactivity for covalent interactions with microbial targets.

Positional Isomers and Reactivity

Positional isomerism influences physicochemical properties:

Compound Molecular Formula Substituent Positions Notes Reference
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde C₁₁H₉ClN₂O Pyrazole at 2-position of benzaldehyde Similar MW (220.65); unstudied
Target Compound C₁₁H₉ClN₂O Pyrazole at 4-position of benzaldehyde Discontinued; structural isomer

Key Observations :

  • For example, 3-methylbenzaldehyde undergoes hydrogenation with Mn-based catalysts (82% yield) , but the pyrazole-linked target compound’s behavior remains uncharacterized.

Biological Activity

4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-methylbenzaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C11_{11}H9_9ClN2_2O and a molecular weight of 220.66 g/mol, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The structural formula of this compound includes a pyrazole ring substituted with a chloro group and an aldehyde functional group. The compound's structure can be represented as follows:

  • Molecular Formula : C11_{11}H9_9ClN2_2O
  • SMILES : CC1=NN(C=C1Cl)C2=CC=C(C=C2)C=O
  • InChI Key : HMFRSRGDOFZHQA-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines, particularly in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231). Studies suggest that the incorporation of halogen substituents enhances cytotoxic effects and may lead to synergistic effects when combined with standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Properties : Some synthesized pyrazole carboxamides demonstrated notable antifungal activity against specific pathogens. The structural characteristics of pyrazoles may contribute to their effectiveness against microbial strains .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been linked to the inhibition of key enzymes involved in tumor progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. This inhibition disrupts cancer cell proliferation and survival mechanisms .
  • Oxidative Stress Modulation : Some studies suggest that these compounds may act as antioxidants, potentially mitigating oxidative stress within cells. This property could be beneficial in reducing cellular damage associated with cancer and other diseases.

Research Findings and Case Studies

A review of literature highlights several studies focused on the biological activity of pyrazole derivatives:

StudyFindings
Umesha et al. (2009)Identified significant cytotoxic effects in breast cancer cell lines when treated with specific pyrazole derivatives, including those with chlorine substitutions .
Parish et al. (1984)Reported on the synthesis of pyrazole derivatives with promising antifungal activity against various phytopathogenic fungi .
Recent InvestigationsOngoing research is exploring the potential of pyrazole compounds as antimalarials, with some derivatives showing significant in vitro activity against Plasmodium falciparum .

Q & A

Q. What are the common synthetic routes for 4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-3-methylbenzaldehyde?

The compound is typically synthesized via a Vilsmeier-Haack reaction followed by nucleophilic substitution. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are first prepared using the Vilsmeier-Haack method, and the chloro group is then substituted with a phenol derivative in the presence of a base like K₂CO₃ . Reaction conditions (temperature, solvent polarity, and catalyst concentration) must be optimized to achieve yields >70%.

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the positions of substituents on the pyrazole and benzaldehyde rings .
  • X-ray Crystallography : For unambiguous determination of molecular geometry and crystal packing, as demonstrated in studies of structurally related pyrazole derivatives .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .

Q. How can reaction intermediates be monitored during synthesis?

Thin-Layer Chromatography (TLC) is widely used to track intermediate formation. For example, TLC with silica gel plates and a hexane/ethyl acetate mobile phase (3:1 ratio) can resolve intermediates in nucleophilic substitution steps .

Advanced Research Questions

Q. What strategies optimize regioselectivity in pyrazole-functionalized benzaldehyde derivatives?

Regioselectivity is controlled by:

  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) on the pyrazole ring direct electrophilic substitution to specific positions.
  • Steric hindrance : Bulky substituents (e.g., 3-methyl) on the benzaldehyde moiety can block undesired reaction pathways . Computational tools like Density Functional Theory (DFT) predict reactive sites by analyzing frontier molecular orbitals .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Systematic variation of parameters (e.g., temperature, solvent polarity, and catalyst loading) combined with Design of Experiments (DoE) methodologies can identify optimal conditions. For example, K₂CO₃ concentration in nucleophilic substitution steps significantly impacts yield, with excess base leading to side reactions .

Q. What role does X-ray crystallography play in understanding structure-activity relationships (SAR)?

X-ray data reveal bond angles, torsion angles, and non-covalent interactions critical for biological activity. For instance, the planarity of the pyrazole-benzaldehyde system in related compounds correlates with enhanced antibacterial activity by facilitating π-π stacking with target enzymes .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Molecular docking and Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzymes). For example, docking studies of analogous pyrazole-carbaldehydes into bacterial dihydrofolate reductase active sites have guided SAR-driven modifications .

Q. What analytical approaches validate the stability of this compound under varying storage conditions?

Accelerated Stability Testing (e.g., 40°C/75% relative humidity for 6 months) combined with LC-MS monitors degradation products. Hydrolytic stability of the aldehyde group is a key concern, requiring inert atmospheres or stabilizers like BHT .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Discrepancies arise from:

  • Solvent effects : Chemical shifts differ in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding with the aldehyde group.
  • Dynamic exchange processes : Rotameric equilibria of the pyrazole ring can split peaks at room temperature. Low-temperature NMR (-40°C) or deuterated solvents resolve these issues .

Q. How should researchers address conflicting biological activity data in published studies?

Standardize assay protocols (e.g., MIC values for antimicrobial testing) and control for:

  • Compound purity : HPLC purity >98% minimizes false positives.
  • Cell line variability : Use authenticated cell lines (e.g., ATCC) and replicate experiments across labs .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Key Reference
Vilsmeier-HaackDMF/POCl₃, 80°C, 6h65–75
Nucleophilic SubstitutionPhenol/K₂CO₃, DMF, 120°C, 12h70–85

Q. Table 2: Critical Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMR (CDCl₃)δ 10.02 (s, CHO)Confirms aldehyde group
¹³C NMRδ 192.5 (CHO)Matches DFT-calculated shifts
X-rayC-Cl bond length: 1.74 ÅValidates steric/electronic effects

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